Multifidol glucoside
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Overview
Description
Multifidol glucoside is a monosaccharide derivative that consists of multifidol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. Isolated from Acacia mearnsii, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and a cyclooxygenase 1 inhibitor. It is a butanone, a monosaccharide derivative, a member of resorcinols and a beta-D-glucoside. It derives from a multifidol.
Scientific Research Applications
Anti-inflammatory Potential in Hops Extracts Research has shown that multifidol glucoside, along with other acylphloroglucinol-glucopyranosides isolated from hops (Humulus lupulus), exhibits anti-inflammatory properties. These compounds were found to inhibit cyclooxygenase-1 (COX-1) activity, with the aglycon derived from this compound demonstrating similar effectiveness to phloroglucinol, suggesting a potential role in anti-inflammatory applications (Becker, Gerhäuser, & Bohr, 2009). A similar study confirmed these findings, emphasizing the inhibitory effect of this compound and related compounds on COX-1 activity, indicative of their anti-inflammatory potential (Bohr, Gerhäuser, Knauft, Zapp, & Becker, 2005).
Presence in Beer and Hop Products this compound, as part of the polyphenol content in hops, contributes to the bitterness of beer. A study on the monitoring of glycosidically bound polyphenols in hops and hop products highlighted the significant presence of multifidol glucosides in various hop varieties and their contribution to beer bitterness. This research provides insights into the role of multifidol glucosides in brewing and suggests potential implications for beer flavor profiling and hop breeding (Biendl, Ritter, & Schmidt, 2022).
Exploratory Findings in Other Plants this compound has also been identified in other plant species, such as Hypericum japonicum and Pteris multifida, indicating its broader occurrence in the plant kingdom. These findings may open new avenues for research into the therapeutic and nutritional applications of this compound beyond hops (Wang, Mao, Wang, & Yao, 2008); (Zeng, Hu, & Hu, 2008).
Properties
Molecular Formula |
C17H24O9 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylbutan-1-one |
InChI |
InChI=1S/C17H24O9/c1-3-7(2)13(21)12-9(20)4-8(19)5-10(12)25-17-16(24)15(23)14(22)11(6-18)26-17/h4-5,7,11,14-20,22-24H,3,6H2,1-2H3/t7-,11+,14+,15-,16+,17+/m0/s1 |
InChI Key |
MMJKSUJYDHTZJV-WVSKRKQGSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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